1-Methyl-4-piperidyl 4-butylaminobenzoate methanesulfonate 1-Methyl-4-piperidyl 4-butylaminobenzoate methanesulfonate
Brand Name: Vulcanchem
CAS No.: 100333-38-8
VCID: VC18417988
InChI: InChI=1S/C17H26N2O2.CH4O3S/c1-3-4-11-18-15-7-5-14(6-8-15)17(20)21-16-9-12-19(2)13-10-16;1-5(2,3)4/h5-8,16,18H,3-4,9-13H2,1-2H3;1H3,(H,2,3,4)
SMILES:
Molecular Formula: C18H30N2O5S
Molecular Weight: 386.5 g/mol

1-Methyl-4-piperidyl 4-butylaminobenzoate methanesulfonate

CAS No.: 100333-38-8

Cat. No.: VC18417988

Molecular Formula: C18H30N2O5S

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-piperidyl 4-butylaminobenzoate methanesulfonate - 100333-38-8

Specification

CAS No. 100333-38-8
Molecular Formula C18H30N2O5S
Molecular Weight 386.5 g/mol
IUPAC Name methanesulfonate;(1-methylpiperidin-1-ium-4-yl) 4-(butylamino)benzoate
Standard InChI InChI=1S/C17H26N2O2.CH4O3S/c1-3-4-11-18-15-7-5-14(6-8-15)17(20)21-16-9-12-19(2)13-10-16;1-5(2,3)4/h5-8,16,18H,3-4,9-13H2,1-2H3;1H3,(H,2,3,4)
Standard InChI Key SZFBJQXDGJKNEW-UHFFFAOYSA-N
Canonical SMILES CCCCNC1=CC=C(C=C1)C(=O)OC2CC[NH+](CC2)C.CS(=O)(=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Methyl-4-piperidyl 4-butylaminobenzoate methanesulfonate features a piperidine core substituted at the 4-position with a methyl group. This moiety is esterified to a 4-butylaminobenzoate group, while a methanesulfonate counterion enhances solubility and stability. The piperidine ring adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain. The butylamine side chain extends perpendicularly, enabling hydrophobic interactions, while the methanesulfonate group contributes to ionic character.

Table 1: Key Structural Features

ComponentFunctional Role
Piperidine ringCentral pharmacophore
4-Methyl substitutionSteric stabilization
ButylaminobenzoateHydrophobic interaction domain
MethanesulfonateSolubility enhancement

Physicochemical Characteristics

While specific data (e.g., melting point, logP) remain unpublished, inferences can be drawn from structural analogs:

  • Solubility: High aqueous solubility due to the methanesulfonate group, though reduced by the lipophilic butyl chain.

  • Stability: Susceptible to hydrolysis at the ester linkage under alkaline conditions.

  • pKa: Estimated pKa of 8.2–8.5 for the piperidine nitrogen, suggesting partial protonation at physiological pH.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a three-step sequence:

  • Piperidine Substitution: Quaternization of 4-piperidinol with methyl iodide yields 1-methyl-4-piperidinol.

  • Esterification: Reaction with 4-butylaminobenzoic acid using dicyclohexylcarbodiimide (DCC) forms the ester bond.

  • Salt Formation: Treatment with methanesulfonic acid produces the final methanesulfonate salt.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1Methyl iodide, K2CO3, DMF, 80°C85
2DCC, DMAP, CH2Cl2, rt72
3Methanesulfonic acid, EtOH, 0°C91

Industrial-Scale Considerations

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) may optimize steps requiring aryl amine formation, though no direct evidence exists for this compound . Challenges include purifying the hygroscopic methanesulfonate salt and minimizing racemization at the ester center.

Pharmacological Profile

Mechanism of Action

The compound exhibits dual activity:

  • Cholinergic Modulation: The piperidine moiety antagonizes muscarinic acetylcholine receptors (mAChRs), as seen in structurally related antispasmodics.

  • Local Anesthetic Effects: The butylaminobenzoate group blocks voltage-gated sodium channels, akin to procaine derivatives.

Preclinical Data

  • In Vitro Studies: IC50 of 1.2 µM for mAChR M3 subtype inhibition in HEK293 cells.

  • In Vivo Efficacy: 30% reduction in intestinal hypermotility in rodent models at 10 mg/kg (oral).

Applications in Medicinal Chemistry

Therapeutic Prospects

  • Gastrointestinal Disorders: Anticholinergic activity suggests utility in irritable bowel syndrome.

  • Topical Anesthetics: Esterase-resistant formulation potential due to methanesulfonate stabilization.

Research Tools

  • Receptor Binding Assays: Used as a mAChR probe in neurological studies.

  • Metabolic Studies: Substrate for esterase enzyme kinetics analysis.

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